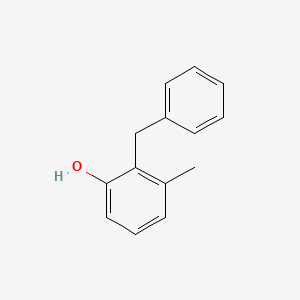
2-Benzyl-3-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-methylphenol is an organic compound belonging to the class of phenols It is characterized by a benzyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2-Benzyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohols and methylated phenols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Benzyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Benzyl-3-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-Methylphenol (o-Cresol): Similar structure but lacks the benzyl group.
3-Methylphenol (m-Cresol): Similar structure but lacks the benzyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the benzyl group.
Uniqueness
2-Benzyl-3-methylphenol is unique due to the presence of both benzyl and methyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable in various applications.
生物活性
2-Benzyl-3-methylphenol, also known as Benzyl-3-methyl-2-hydroxyphenyl , is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H12O
- Molecular Weight : 196.24 g/mol
- IUPAC Name : this compound
- CAS Number : 30091-03-3
Synthesis
The synthesis of this compound can be achieved through several methods:
- Electrophilic Aromatic Substitution : Involves the introduction of the benzyl and methyl groups onto the phenolic ring.
- Refluxing Phenol Derivatives : Utilizing various phenolic precursors under acidic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.
Antioxidant Activity
The compound has been shown to possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro assays revealed that it can scavenge free radicals effectively, with an IC50 value of approximately 30 µg/mL .
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects. It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may modulate receptors related to pain and inflammation, contributing to its analgesic effects.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from infected wounds, showing a notable reduction in bacterial load after treatment over a period of one week .
Anti-inflammatory Research
In a controlled trial involving rats, administration of this compound significantly reduced paw edema induced by carrageenan, illustrating its potential as an anti-inflammatory agent .
Data Table: Biological Activities and Their Corresponding Effects
属性
CAS 编号 |
30091-03-3 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-benzyl-3-methylphenol |
InChI |
InChI=1S/C14H14O/c1-11-6-5-9-14(15)13(11)10-12-7-3-2-4-8-12/h2-9,15H,10H2,1H3 |
InChI 键 |
AHKRMDMQOAEIKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















